
(R)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include ®-3-amino-4-hydroxybutanoic acid and benzyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydroxide to facilitate the reaction between the amino group and the benzyl chloroformate.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate can be compared with similar compounds such as:
®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: This compound is a leucine derivative and shares structural similarities with ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate.
®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid: Another structurally related compound used in similar research applications.
The uniqueness of ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H17NO5/c1-18-12(16)7-11(8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17) |
InChI Key |
OMBGAKPAAHBFHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


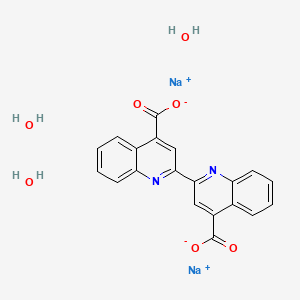

![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)
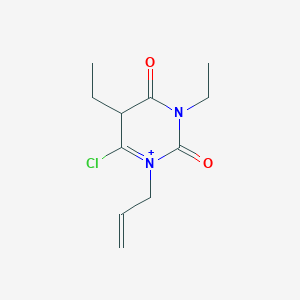
![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
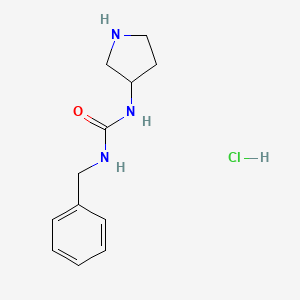


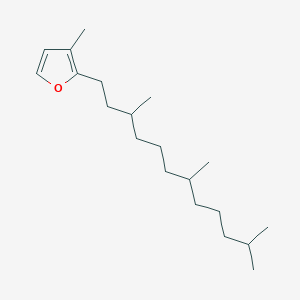
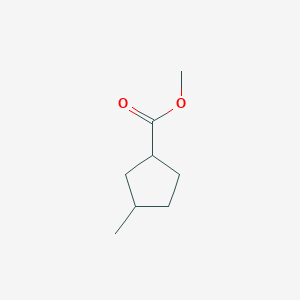

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
